
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Cyclopropanes, including those derived from 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, are prevalent in medicinal chemistry due to their unique spatial and electronic features, offering high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, using cyclopropylbismuth reagent, has been developed for its importance in pharmaceutical industries. This method is catalyzed by copper acetate, indicating the compound's role in synthesizing nitrogenated compounds, which are pivotal in drug development (Gagnon et al., 2007).
Anticancer Activity
Research has also focused on pyrazole derivatives, including those structurally related to this compound, for their potential as anticancer agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting these compounds' role in developing new cancer therapies (Ananda et al., 2017). Similarly, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, showing that some compounds exhibited significant cytotoxicity, highlighting the potential for these compounds in cancer treatment (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant area of application. Pyrazolo[3,4-b]pyridin-3-ol derivatives, for example, have been synthesized through various methods, indicating the versatility of pyrazole-based compounds in organic synthesis. These compounds are essential in developing new molecules with potential applications in medicinal chemistry and other fields (Wu et al., 2012).
Pharmacological Studies
In pharmacological research, this compound derivatives have been explored for various biological activities, including their potential as COX-2 inhibitors and roles in affecting cellular mechanisms such as apoptosis in cancer cells. These studies underscore the compound's relevance in drug discovery and development processes (Patel et al., 2004).
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGZIUJKBWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
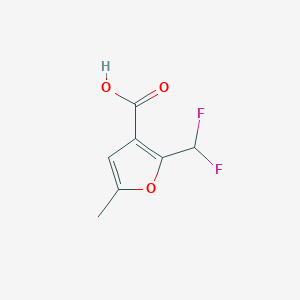

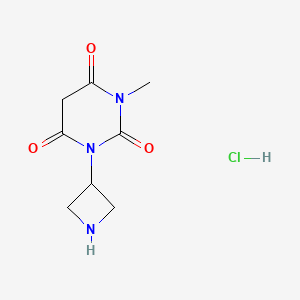
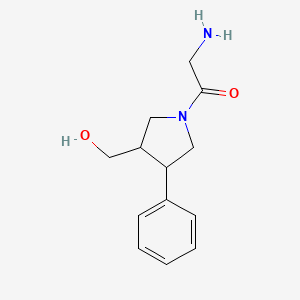
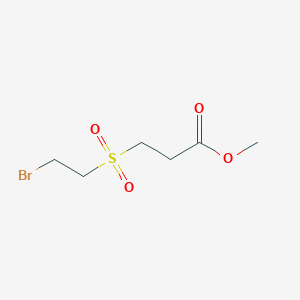

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)
![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
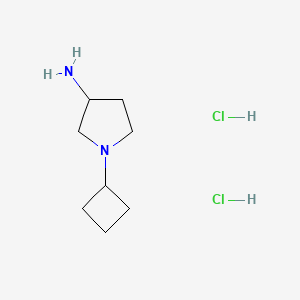
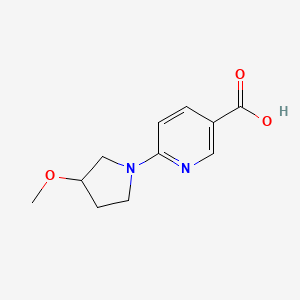
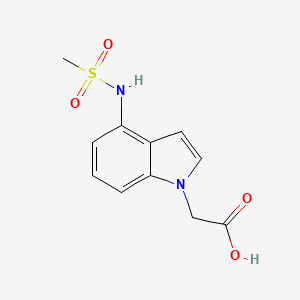
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)
